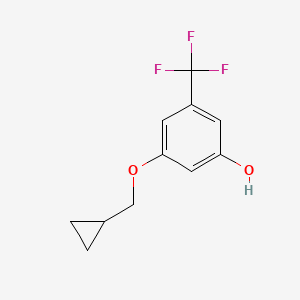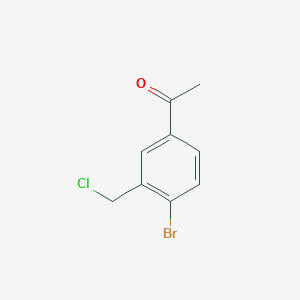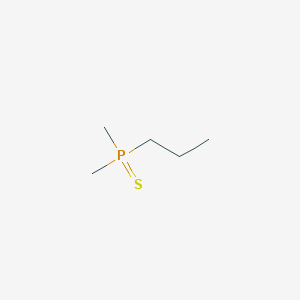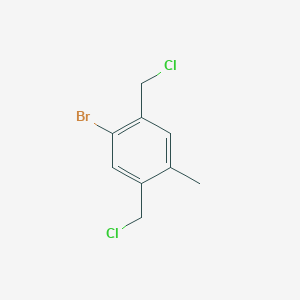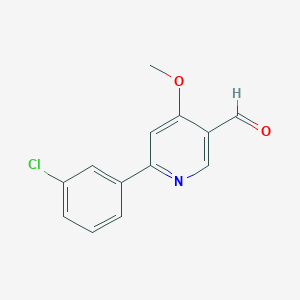
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- is a heterocyclic aromatic compound that features a pyridine ring substituted with a carboxaldehyde group at the 3-position, a 3-chlorophenyl group at the 6-position, and a methoxy group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- typically involves multi-step organic reactions One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the pyridine ring The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the formylated pyridine derivative
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Pyridinecarboxylic acid, 6-(3-chlorophenyl)-4-methoxy-.
Reduction: 3-Pyridinecarbinol, 6-(3-chlorophenyl)-4-methoxy-.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-2-methyl-: Similar structure but with a methyl group at the 2-position instead of a methoxy group at the 4-position.
3-Pyridinecarboxaldehyde, 6-(3-methoxyphenyl)-: Similar structure but with a methoxy group on the phenyl ring instead of the pyridine ring.
Uniqueness
3-Pyridinecarboxaldehyde, 6-(3-chlorophenyl)-4-methoxy- is unique due to the specific positioning of the methoxy and 3-chlorophenyl groups, which can influence its reactivity and interactions with biological targets. This unique substitution pattern can result in distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
1332336-59-0 |
|---|---|
分子式 |
C13H10ClNO2 |
分子量 |
247.67 g/mol |
IUPAC 名称 |
6-(3-chlorophenyl)-4-methoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10ClNO2/c1-17-13-6-12(15-7-10(13)8-16)9-3-2-4-11(14)5-9/h2-8H,1H3 |
InChI 键 |
LXSPRLNKYDWSAB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC=C1C=O)C2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
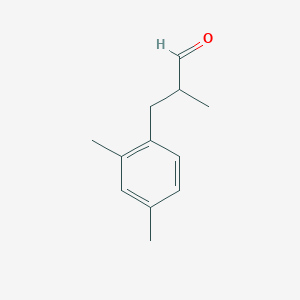
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)
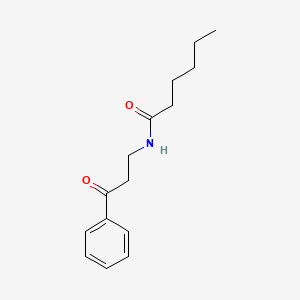
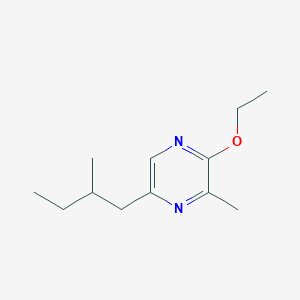
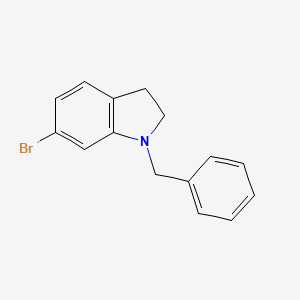
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
